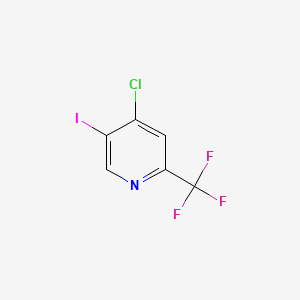

4-Chloro-5-iodo-2-(trifluoromethyl)pyridine

Description

4-Chloro-5-iodo-2-(trifluoromethyl)pyridine (CAS 1027818-88-7) is a halogenated pyridine derivative with the molecular formula C₆H₂ClF₃IN and a molecular weight of 317.44 g/mol . This compound features a pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 2, chlorine (Cl) at position 4, and iodine (I) at position 5. Its structure (Figure 1) combines electron-withdrawing groups (-CF₃, Cl, I), making it highly reactive in nucleophilic substitution and coupling reactions. It is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and pesticidal agents .

Properties

IUPAC Name |

4-chloro-5-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-3-1-5(6(8,9)10)12-2-4(3)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNLJEHWSRSJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027818-88-7 | |

| Record name | 4-chloro-5-iodo-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2-Chloro-4-iodo-5-methylpyridine as an Intermediate

A relevant precursor to the target compound is 2-chloro-4-iodo-5-methylpyridine, which can be synthesized via a four-step process starting from 2,5-dimethylpyridine (CMP):

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Oxidation of CMP to CMP oxynitride | Acetic acid, hydrogen peroxide | Formation of CMP oxynitride intermediate |

| 2 | Nitration at position 4 | Nitric acid, sulfuric acid | 4-nitro substitution product |

| 3 | Reduction of nitro to amino | Iron powder, acetic acid | 4-amino substituted pyridine |

| 4 | Diazotization and iodination to introduce iodine at position 4 | Sulfuric acid, sodium nitrite, sodium iodide | Formation of 2-chloro-4-iodo-5-methylpyridine |

This method is noted for its industrial applicability due to the use of inexpensive starting materials and manageable reaction conditions (e.g., diazotization at -10 °C, iodination at 0 °C, reaction times 3-4 hours).

Final Iodination Step

The iodination at position 5 is commonly achieved via diazotization of the corresponding amino intermediate followed by reaction with sodium iodide. The diazonium salt formation is typically carried out under acidic conditions (sulfuric acid preferred) at low temperatures (-10 °C to 0 °C), followed by iodide substitution to yield the iodo-substituted pyridine.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Notes |

|---|---|---|---|---|

| Oxidation (CMP) | Acetic acid, H2O2 | Ambient | 1-2 | Formation of oxynitride intermediate |

| Nitration | HNO3, H2SO4 | 0-5 | 2-3 | Selective nitration at position 4 |

| Reduction | Fe powder, acetic acid | Ambient | 3-4 | Conversion of nitro to amino group |

| Diazotization | H2SO4, NaNO2 | -10 | 0.5-1 | Formation of diazonium salt |

| Iodination | NaI | 0 | 3-4 | Replacement of diazonium group with iodine |

| Trifluoromethylation | Various solvents, CF3 sources (patent) | Controlled | Variable | Requires optimization for selective substitution |

Research Findings and Considerations

- The use of sulfuric acid as the diazotizing acid is superior for the iodination step, providing better yields and selectivity.

- The trifluoromethylation step demands careful solvent and reagent selection to avoid side reactions and ensure regioselectivity.

- Industrial-scale synthesis benefits from the described four-step sequence starting from CMP, which is cost-effective and scalable.

- The iodination reaction temperature and timing are critical to prevent decomposition of diazonium intermediates and maximize product yield.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Reagent in Organic Synthesis

4-Chloro-5-iodo-2-(trifluoromethyl)pyridine is utilized as a key reagent in the synthesis of various organic compounds, including aminoisoindoles. Its ability to participate in halogenation processes makes it valuable for constructing complex molecular architectures.

Pharmaceutical Development

The compound has demonstrated significant biological activity, particularly through its interactions with enzymes such as cytochrome P450. These interactions can influence drug metabolism and gene expression related to oxidative stress and apoptosis, suggesting potential therapeutic applications.

Biochemical Studies

Research indicates that this compound can inhibit enzyme activity by binding to their active sites, thereby modulating metabolic pathways. Such properties make it a candidate for studies focused on drug design and development aimed at specific biochemical targets.

Case Study 1: Synthesis of Aminoisoindoles

In a study focusing on the synthesis of aminoisoindoles, this compound was employed as a key intermediate. The reaction conditions were optimized to maximize yield and purity, demonstrating the compound's utility in creating complex organic molecules.

Case Study 2: Interaction with Cytochrome P450

A biochemical analysis revealed that this compound interacts with cytochrome P450 enzymes, impacting their functionality. This interaction was shown to alter pathways associated with drug metabolism, highlighting the compound's relevance in pharmacology.

Table 1: Comparison of Similar Compounds

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 5-Chloro-2-trifluoromethylpyridine | 0.80 | Lacks iodine substitution but retains trifluoromethyl group |

| 5-Iodo-2-trifluoromethylpyridine | 0.72 | Iodine substitution at a different position |

| 4-Chloro-(2-trifluoromethyl)pyridine | 0.71 | Different halogen positioning |

| 5-Chloro-2-fluoro-4-iodopyridine | 0.68 | Contains fluorine instead of trifluoromethyl |

| 4-Iodo-2-(trifluoromethyl)pyridine | 0.83 | Similar structure with iodine at a different position |

This table illustrates the structural similarities between various pyridine derivatives, emphasizing the unique features of this compound that contribute to its distinct reactivity and biological properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Table 1: Key Structural Analogues

Key Observations :

- Positional Isomerism : Swapping Cl and I positions (e.g., 823221-95-0 vs. 1027818-88-7) alters electronic distribution. The iodine atom at position 5 in the target compound is more susceptible to nucleophilic displacement due to its larger atomic radius and weaker C-I bond compared to C-Cl .

Table 2: Reactivity Comparison

Key Observations :

- The iodine at position 5 in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), which are critical in constructing biaryl structures for pharmaceuticals .

- The chlorine at position 4 can be displaced by nucleophiles (e.g., amines, alkoxides), as demonstrated in the synthesis of 5-iodo-2-(trifluoromethyl)pyridin-4-amine .

Key Observations :

- Amino-substituted analogs (e.g., 5-amino derivatives) pose higher toxicity risks due to metabolic oxidation into reactive intermediates .

Biological Activity

4-Chloro-5-iodo-2-(trifluoromethyl)pyridine is a heterocyclic compound with significant biological activity, primarily due to its unique structural features. This article provides an in-depth analysis of its biological properties, including its interactions with enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C6H3ClF3IN, with a molecular weight of approximately 307.44 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological membrane penetration and interaction with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes, particularly cytochrome P450. This interaction can lead to alterations in metabolic pathways, affecting processes such as drug metabolism and gene expression related to oxidative stress and apoptosis.

Enzyme Inhibition

The compound has been shown to inhibit various enzymes by binding to their active sites. This inhibition prevents these enzymes from interacting with their natural substrates, thereby modulating metabolic pathways. For instance, it has been noted for its potential as an acetylcholinesterase (AChE) inhibitor, which is critical in the treatment of neurodegenerative diseases .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 and AChE, affecting drug metabolism and neurotransmission. |

| Antibacterial Activity | Exhibits moderate to strong activity against certain bacterial strains. |

| Anticancer Potential | May influence pathways involved in cancer cell proliferation and apoptosis. |

| Oxidative Stress Modulation | Alters gene expression related to oxidative stress response. |

Case Studies and Research Findings

- Enzyme Interaction Studies : Research indicates that this compound interacts effectively with cytochrome P450 enzymes, leading to significant changes in drug metabolism profiles. Such interactions highlight its potential role as a chemical probe in pharmacological studies .

- Antibacterial Screening : In studies assessing antibacterial properties, the compound demonstrated moderate efficacy against Salmonella typhi and Bacillus subtilis, suggesting potential applications in antimicrobial therapies .

- Anticancer Activity : Investigations into its anticancer properties revealed that the compound may inhibit cancer cell growth through mechanisms involving apoptosis and modulation of signaling pathways associated with tumor progression .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine, and what key parameters influence yield?

- Methodological Answer : The synthesis typically involves halogenation and functionalization of a pyridine precursor. For example, iodination at the 5-position can be achieved via directed ortho-metalation (DoM) strategies using lithium bases, followed by quenching with iodine. The trifluoromethyl group is often introduced via cross-coupling (e.g., using CF₃Cu reagents) or nucleophilic substitution. Key parameters include:

- Temperature : Controlled reaction conditions (-78°C to 0°C) to avoid side reactions during metalation .

- Catalysts : Palladium catalysts for Suzuki-Miyaura coupling to attach aryl/heteroaryl groups .

- Purification : Continuous flow processes (as seen in analogous thiazolo-pyridine syntheses) improve yield and purity by minimizing decomposition .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation via hydrolysis or oxidation. The trifluoromethyl and iodo groups are sensitive to moisture and light .

- Handling : Use N95 masks, gloves, and eye protection. Avoid dust formation due to respiratory hazards (STOT SE 3 classification in similar compounds) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for confirming the trifluoromethyl group’s presence and environment (δ ~ -60 to -70 ppm) .

- Halogen-specific analysis : Mass spectrometry (HRMS) with ESI+ to detect molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for Cl/I isotopes) .

- X-ray crystallography : Resolves regiochemical ambiguities in the pyridine ring, particularly for iodine positioning .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic substitution reactions be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:

- Electron-withdrawing groups (e.g., trifluoromethyl at C2) direct nucleophiles to the 4-position via meta-directing effects. Iodine at C5 further deactivates the ring, favoring substitution at C4 or C6 .

- Steric hindrance : Bulky nucleophiles (e.g., tert-butylamines) preferentially attack less hindered positions. Computational modeling (DFT) predicts transition-state energies to optimize site selectivity .

Q. What computational methods predict reactivity for coupling reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites. For Suzuki coupling, the iodo group (C5) shows higher reactivity than chloro (C4) due to lower C-I bond dissociation energy .

- Molecular docking : Screens potential agrochemical/pharmaceutical targets by simulating interactions between the compound and biological receptors (e.g., enzyme active sites) .

Q. How to resolve contradictions in reported reaction outcomes (e.g., divergent yields or byproducts)?

- Methodological Answer :

- Variable analysis : Systematically test solvents (e.g., DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures. For instance, polar aprotic solvents enhance iodide displacement but may promote trifluoromethyl group hydrolysis .

- Byproduct profiling : Use LC-MS to trace intermediates. Conflicting regioselectivity in substitution reactions (e.g., C4 vs. C6) can arise from competing SNAr and radical pathways, which are distinguishable via radical trapping experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.